molecular formula C13H14FNO B1501841 (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol CAS No. 885275-19-4

(1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol

Cat. No.: B1501841
CAS No.: 885275-19-4
M. Wt: 219.25 g/mol
InChI Key: HAFLNGXBEWOHCF-UHFFFAOYSA-N
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Description

(1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol: is a chemical compound with a unique structure that includes a pyrrole ring substituted with a 4-fluorophenyl ethyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol typically involves the reaction of 4-fluorophenyl ethyl bromide with pyrrole in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding sites .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrole-2-carboxylic acid
  • 1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrolidine
  • 1-[2-(4-Iodo-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol

Uniqueness

Compared to similar compounds, (1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol stands out due to its specific substitution pattern and functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[1-[2-(4-fluorophenyl)ethyl]pyrrol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-12-5-3-11(4-6-12)7-9-15-8-1-2-13(15)10-16/h1-6,8,16H,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFLNGXBEWOHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)CO)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695764
Record name {1-[2-(4-Fluorophenyl)ethyl]-1H-pyrrol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-19-4
Record name 1-[2-(4-Fluorophenyl)ethyl]-1H-pyrrole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {1-[2-(4-Fluorophenyl)ethyl]-1H-pyrrol-2-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol
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(1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol
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(1-[2-(4-Fluoro-phenyl)-ethyl]-1H-pyrrol-2-YL)-methanol
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